3'-Chloro-3-(3-fluorophenyl)propiophenone
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Description
Synthesis Analysis
The synthesis of related compounds often involves halogenation, as seen in the preparation of 3-fluoro-4-hexylthiophene, which is synthesized through a route involving perbromination followed by bromine/fluorine exchange . Similarly, chalcone derivatives are synthesized using techniques like the Claisen-Schmidt condensation reaction, which is a method that could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied using techniques such as single-crystal X-ray analysis and electron diffraction. For instance, the crystal structure of a chalcone derivative was confirmed by X-ray diffraction studies, which could provide insights into the possible structure of "3'-Chloro-3-(3-fluorophenyl)propiophenone" . Organotin esters of related compounds have also been characterized, suggesting that the compound might exhibit interesting structural properties .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "3'-Chloro-3-(3-fluorophenyl)propiophenone," but they do provide information on the reactivity of similar compounds. For example, the electrophilic nature of trisubstituted ethylenes and their copolymerization with styrene is discussed, which could be relevant to understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through various spectroscopic methods and theoretical calculations. The FT-Raman and FT-IR spectra, along with DFT studies, provide insights into the vibrational modes and electronic properties of these compounds . The optical properties and non-linear optical (NLO) behavior have also been characterized, which could be indicative of the properties of "3'-Chloro-3-(3-fluorophenyl)propiophenone" .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Spectral Analysis : Research has focused on synthesizing related chloro and fluoro substituted compounds, analyzing their molecular geometry, chemical reactivity, and photophysical properties. For instance, compounds synthesized from amino-fluorobenzophenone derivatives have been studied for their fluorescent quantum yields and molecular electrostatic potential, identifying chemically active sites responsible for their reactivity (Satheeshkumar et al., 2017).
- Asymmetric Synthesis : Asymmetric synthesis using microbial reductases has been applied to produce chiral alcohols from related chlorophenyl compounds, demonstrating high enantioselectivity and potential for antidepressant drug synthesis (Choi et al., 2010).
Material Science and Copolymerization
- Copolymerization : Novel copolymers incorporating halogen-substituted phenyl propenoates have been synthesized, with the structural analysis revealing potential for advanced material applications due to their thermal and decomposition properties (Savittieri et al., 2022).
Analytical Chemistry Applications
- Impurity Detection : Techniques for detecting and quantifying regioisomer impurities in related compounds, crucial for pharmaceutical quality control, have been developed. This includes methodologies for assessing impurities in raw materials like 3-chloro-5-fluorophenol, highlighting the importance of early detection in the manufacturing process (Denton et al., 2017).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-6,9-10H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFZJENLLZUSBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644525 |
Source
|
Record name | 1-(3-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898789-08-7 |
Source
|
Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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